molecular formula C8H7BrO2 B045424 3-Bromo-4-methoxybenzaldehyde CAS No. 34841-06-0

3-Bromo-4-methoxybenzaldehyde

Cat. No.: B045424
CAS No.: 34841-06-0
M. Wt: 215.04 g/mol
InChI Key: QMPNFQLVIGPNEI-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a methoxy group at the fourth position. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-methoxybenzaldehyde can be synthesized through the bromination of 4-methoxybenzaldehyde. One common method involves the use of 1,3-di-n-butylimidazolium tribromide as a brominating reagent under solvent-free conditions . The reaction typically proceeds at room temperature, yielding the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products vary depending on the nucleophile used, such as 3-amino-4-methoxybenzaldehyde.

    Oxidation: 3-Bromo-4-methoxybenzoic acid.

    Reduction: 3-Bromo-4-methoxybenzyl alcohol.

Scientific Research Applications

3-Bromo-4-methoxybenzaldehyde is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: As a precursor in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Industry: In the production of dyes, fragrances, and other specialty chemicals.

Comparison with Similar Compounds

    3-Bromo-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Bromo-3-methoxybenzaldehyde: Similar structure but with the bromine and methoxy groups swapped.

    3-Bromo-4-methoxybenzoic acid: The oxidized form of 3-Bromo-4-methoxybenzaldehyde.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and methoxy groups on the benzene ring allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPNFQLVIGPNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00188392
Record name 3-Bromo-p-anisaldehyde
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Molecular Weight

215.04 g/mol
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CAS No.

34841-06-0
Record name 3-Bromo-4-methoxybenzaldehyde
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Record name 3-BROMO-P-ANISALDEHYDE
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Synthesis routes and methods

Procedure details

5-Bromosalicylaldehyde (25 g, 124 mmol) was dissolved in acetone (300 ml) and anhydrous potassium carbonate (17.2 g, 124 mmol) was added. The mixture was heated and dimethyl sulfate (15.7 g, 124 mmol) was dropwise added over 45 min with gentle reflux. After the dropwise addition, the mixture was refluxed for 1 hr and cooled. Acetone was evaporated under reduced pressure. Toluene and water were added to the residue and the toluene layer was separated. The aqueous layer was extracted with toluene. The combined organic layer was washed with water and dried over anhydrous sodium sulfate. The desiccant was filtered off and the filtrate was concentrated under reduced pressure to give the objective compound (27.3 g, quantitative) as colorless crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
15.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary biological activities associated with 3-Bromo-4-methoxybenzaldehyde and its derivatives?

A1: While this compound itself has not been extensively studied for its biological activity, research indicates that it serves as a key precursor for synthesizing various substituted pyrimidine derivatives []. These pyrimidine derivatives have shown promising results in terms of antimicrobial activity and inhibitory effects against the growth of breast cancer cells (MCF-7 cell line) [].

Q2: How is this compound synthesized?

A2: this compound can be synthesized through various methods. One approach involves the white-rot fungus Bjerkandera adusta, which is known to produce halogenated aromatic compounds. This fungus can produce this compound alongside other brominated and chlorinated derivatives when grown in a medium supplemented with bromide [, ]. Notably, this fungus demonstrates a unique halogenation mechanism, directly targeting 4-methoxybenzaldehyde intermediates [].

Q3: Can you describe the electron impact (EI) mass spectral fragmentation pattern observed for this compound?

A3: While the provided research doesn't directly detail the EI mass spectral fragmentation pattern of this compound, it does delve into the fragmentation patterns of several synthesized 2-aminopyrimidine and 2-mercaptopyrimidine derivatives derived from it []. These fragmentation patterns offer valuable insights into the structural characteristics of these compounds.

Q4: How is this compound used in the synthesis of more complex molecules?

A5: Research highlights the use of this compound as a starting material for synthesizing disubstituted-5-cyano-4-hydroxypyrimidines []. This synthesis involves reacting this compound with ethyl cyanoacetate to produce ethyl β-(3-bromo-4-methoxyphenyl)-α-cyanoacrylate, which then undergoes cyclocondensation with guanidine hydrochloride or thiourea to yield the desired pyrimidine derivatives [].

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